Antispasmodic Potency of Alverine vs. Papaverine: A 3-Fold Efficacy Advantage with Simultaneous 3-Fold Reduction in Toxicity
Alverine (free base) demonstrates an antispasmodic effect 3-fold greater than that of papaverine base, while concurrently exhibiting 3-fold lower toxicity, as established by the French BIAM pharmacopoeial database [1]. Papaverine, the chemical class progenitor of alverine, has a reported IC50 of 14.3 μM for antispasmodic activity in rat ileum (tonic phase), providing a baseline for the superior potency of alverine derivatives [2]. This is a class-level inference for the tartrate salt, since direct comparative antispasmodic potency data for the tartrate salt itself are absent from the primary literature.
| Evidence Dimension | Relative antispasmodic potency vs. papaverine (free base comparator) |
|---|---|
| Target Compound Data | Alverine: 3× greater antispasmodic effect than papaverine base |
| Comparator Or Baseline | Papaverine base: reference antispasmodic (IC50 14.3 μM in rat ileum, tonic phase) |
| Quantified Difference | 3-fold superior efficacy; 3-fold lower toxicity |
| Conditions | French BIAM pharmacopoeial database; ex vivo smooth muscle assays (free base comparison) |
Why This Matters
For researchers selecting an antispasmodic scaffold, this 3-fold potency-toxicity advantage over the papaverine progenitor provides a quantitative basis for preferring alverine-based compounds over first-generation papaverine analogs in mechanistic or drug-development studies.
- [1] BIAM (Banque d'Informations Automatisée sur les Médicaments). ALVERINE. Dernière mise à jour: 27/1/2000. Effet antispasmodique: multiplié par 3 par rapport à la papavérine base avec une toxicité trois fois moindre. View Source
- [2] Morales MA, González E, Torres R, et al. Antispasmodic activity of benzylisoquinoline alkaloids analogous to papaverine. Planta Med. 1995;61(2):145-7. Papaverine IC50: 14.3 μM (tonic phase, rat ileum). View Source
